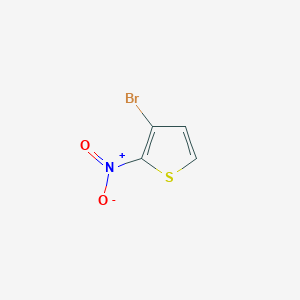
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C12H14FN5O and a molecular weight of 261.27 g/mol. This compound is also known by its chemical name, TAK-915, and has been studied for its therapeutic potential as a treatment for neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not yet fully understood. However, it is believed to work by targeting specific receptors in the brain, such as the GABA receptors. This compound has been shown to enhance the activity of GABA receptors, which are involved in regulating neurotransmitter activity in the brain.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce pain and inflammation in animal models of these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a treatment for neurological disorders. This compound has been shown to be effective in animal models of Alzheimer's disease and schizophrenia, and could potentially be used to develop new treatments for these conditions. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce.
Orientations Futures
There are several future directions for research on 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of research is in the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is in the development of new pain and inflammation treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-fluorobenzoyl chloride with 2-propyl-1H-tetrazole in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
The potential applications of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in scientific research are vast and varied. One of the most promising areas of research is in the field of neuroscience, where this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential as a treatment for pain and inflammation.
Propriétés
Numéro CAS |
593241-46-4 |
|---|---|
Nom du produit |
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
Formule moléculaire |
C11H12FN5O |
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
4-fluoro-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15,18) |
Clé InChI |
RSIAOGOWFKOBQG-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)




![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)